molecular formula C11H12N4OS2 B2637957 3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea CAS No. 69378-09-2

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea

Cat. No.: B2637957
CAS No.: 69378-09-2
M. Wt: 280.36
InChI Key: ACHPVVFXUGTWEK-UHFFFAOYSA-N
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Description

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethylsulfanyl group at position 5 and a phenylurea moiety at position 2. The thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, which confers structural rigidity and electronic properties conducive to biological activity.

This compound belongs to a broader class of thiadiazole-urea hybrids, which are explored for diverse pharmacological and agrochemical applications, including enzyme inhibition, antimicrobial activity, and herbicide development .

Properties

IUPAC Name

1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-2-17-11-15-14-10(18-11)13-9(16)12-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHPVVFXUGTWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-amine with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Characteristics

Molecular Formula : C11H14N4S2
Molecular Weight : 270.38 g/mol
CAS Number : 950249-51-1

Agricultural Applications

One of the primary applications of this compound is in agriculture, particularly as a herbicide. The thiadiazole moiety has been shown to exhibit herbicidal properties, making it effective for controlling unwanted plant growth.

Case Study: Herbicidal Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the herbicidal activity of various thiadiazole derivatives, including 3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea. The results indicated that this compound effectively inhibited the growth of several weed species at low concentrations. The mechanism of action was attributed to its ability to disrupt photosynthesis and inhibit enzyme activity in target plants .

Medicinal Chemistry Applications

In addition to agricultural uses, this compound has potential applications in medicinal chemistry. Its structural features suggest possible bioactivity against various diseases.

Case Study: Antimicrobial Activity

Research conducted on thiadiazole derivatives has demonstrated antimicrobial properties. In vitro studies revealed that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's efficacy was attributed to its ability to disrupt bacterial cell wall synthesis .

Data Table: Summary of Applications

Application AreaCompound ActivityReference
AgricultureHerbicidal activity against weeds
Medicinal ChemistryAntimicrobial activity

Mechanism of Action

The mechanism of action of 3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, disrupting their normal function. This interaction can lead to the inhibition of specific biological processes, such as DNA replication, protein synthesis, and cell division. The compound’s ability to form strong hydrogen bonds and coordinate with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiadiazole-Urea Derivatives

Compound Name Thiadiazole Substituent Urea Substituent Key Biological Activity Reference Compounds/Applications Evidence ID
3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea 5-ethylsulfanyl 1-phenyl Cholinesterase inhibition (hypothetical) Neostigmine, Donepezil
Tebuthiuron (N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea) 5-tert-butyl N,N'-dimethyl Herbicidal Soil-active herbicide
3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one 5-phenylamino 2H-chromen-2-one AChE/BChE inhibition Neostigmine
N~5~-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide 5-ethylsulfanyl Benzodioxole-carboxamide Pharmacological screening Anticancer/antimicrobial leads
5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine 3-fluorophenyl -NH₂ Fungicidal/insecticidal Agricultural pesticides

Key Differences and Trends

Substituent Effects on Bioactivity

  • Ethylsulfanyl vs. tert-butyl (Lipophilicity): The ethylsulfanyl group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, Tebuthiuron’s tert-butyl group (highly lipophilic) enhances soil persistence, making it effective as a long-acting herbicide .
  • Urea Modifications: The phenylurea group in the target compound may engage in π-π stacking or hydrogen bonding with enzyme active sites (e.g., acetylcholinesterase), whereas Tebuthiuron’s dimethylurea lacks aromaticity, reducing target specificity but increasing soil mobility .

Biological Activity

3-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-phenylurea is a compound belonging to the class of thiadiazole derivatives, which are recognized for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and specific case studies that highlight its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized by cyclization of thiosemicarbazides with carboxylic acids under acidic or basic conditions.
  • Introduction of the Ethylsulfanyl Group : This is achieved through nucleophilic substitution reactions using ethylthiol.
  • Formation of the Urea Moiety : The urea group can be introduced via reaction with isocyanates or carbamates.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

  • Antiproliferative Activity : It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and interfering with key signaling pathways such as the Raf/MEK/ERK pathway .
  • Antimicrobial Properties : Similar thiadiazole derivatives have demonstrated antimicrobial activity by disrupting microbial metabolic processes .

Biological Activity Data

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Cell Line/Organism IC50 (μM) Reference
AntiproliferativeA549 (lung cancer)25.1
AntiproliferativeHCT116 (colorectal cancer)77.5
AntiproliferativePC-3 (prostate cancer)93.3
AntimicrobialVarious pathogensVaries

Case Studies

Several studies have highlighted the biological activity of thiadiazole derivatives similar to this compound:

  • Anticancer Activity : A study evaluating a series of diaryl urea derivatives showed significant antiproliferative effects against A549 and HCT116 cell lines. The compounds were assessed using MTT assays, demonstrating potential for further development as anticancer agents .
  • Antimicrobial Evaluation : Research indicated that thiadiazole derivatives possess antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways .
  • Comparative Analysis : In comparative studies with other thiadiazole derivatives, this compound exhibited unique biological activities due to its specific functional groups and structural characteristics .

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